molecular formula C10H12ClN B13304549 (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13304549
M. Wt: 181.66 g/mol
InChI Key: QOFUMYYTNNZDDK-QVDQXJPCSA-N
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Description

(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative featuring a tetrahydronaphthalene (tetralin) backbone with a chlorine substituent at position 2 and an amine group at position 1. Its stereochemistry at the C1 position (R-configuration) distinguishes it from other stereoisomers. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural similarity to bioactive molecules like sertraline and its analogs, which often exhibit neuropsychiatric activity .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(1R)-2-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H12ClN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2/t9?,10-/m1/s1

InChI Key

QOFUMYYTNNZDDK-QVDQXJPCSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H](C1Cl)N

Canonical SMILES

C1CC2=CC=CC=C2C(C1Cl)N

Origin of Product

United States

Preparation Methods

Direct Amination of (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalene Precursors

The most straightforward synthetic approach involves introducing the amino group at the 1-position of a suitably halogenated tetrahydronaphthalene precursor:

  • Starting material: (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalene or its derivatives
  • Amination strategy: Nucleophilic substitution or reductive amination at the 1-position carbon bearing a leaving group (e.g., hydroxyl or halide)
  • Typical reagents: Ammonia or primary amines under controlled conditions, sometimes using catalysts or activating agents to facilitate substitution
  • Reaction conditions: Mild to moderate temperatures, inert atmosphere to avoid oxidation, use of polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Challenges: Maintaining stereochemical integrity at the chiral center during substitution; avoiding racemization or side reactions.

Reduction of 2-Chloro-1-tetralone Derivatives Followed by Amination

An alternative route involves the reduction of a ketone precursor followed by amination:

  • Step 1: Synthesis of 2-chloro-1-tetralone (a ketone at the 1-position with chlorine at the 2-position)
  • Step 2: Reduction of the ketone group to the corresponding alcohol, often using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
  • Step 3: Conversion of the alcohol to an amine via substitution or reductive amination
  • Stereochemical control: Enantioselective reduction methods or chiral catalysts are employed to obtain the (1R) configuration
  • Solvents and catalysts: Commonly tetrahydrofuran (THF), ethanol, or other inert solvents; chiral catalysts may include transition metal complexes or enzymes for asymmetric induction.

Catalytic Hydrogenation and Enzymatic Resolution

For compounds closely related to (1R)-2-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, such as (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, catalytic hydrogenation of chlorinated naphthalene derivatives followed by enzymatic resolution is a proven strategy:

  • Hydrogenation: Palladium on carbon (Pd/C) or other noble metal catalysts under hydrogen gas at elevated pressure and temperature to reduce aromatic rings to tetrahydronaphthalene skeletons
  • Enzymatic resolution: Use of lipases (e.g., Candida antarctica lipase A) for selective acylation or deacylation to separate enantiomers, achieving high enantiomeric excess (>90%)
  • Application: This approach can be adapted for amine derivatives by modifying the functional groups accordingly.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Notes
Direct amination of halogenated precursor Ammonia or amines, polar aprotic solvents Moderate (40-65) Variable; requires chiral control Risk of racemization; stereochemical control essential
Reduction of 2-chloro-1-tetralone + amination NaBH4 or LiAlH4 reduction; subsequent amination Moderate to high (50-75) High with chiral catalysts Multi-step; allows stereoselective reduction
Catalytic hydrogenation + enzymatic resolution Pd/C hydrogenation; lipase-catalyzed resolution Variable (25-75) >90% with enzymatic step Suitable for related compounds; adaptable for amines

Research Findings and Notes

  • Stereochemical integrity: Maintaining the (1R) configuration is crucial; methods employing chiral catalysts, enzymatic resolution, or stereoselective reductions are preferred to avoid racemization.
  • Catalyst choice: Palladium-based catalysts are standard for hydrogenation steps, while sodium borohydride and lithium aluminum hydride are common for reductions. Enzymatic catalysts provide high selectivity in resolution steps.
  • Solvent effects: Polar aprotic solvents such as THF or DMF facilitate nucleophilic substitution and reduction reactions, while protic solvents like ethanol are sometimes used in reductions.
  • Industrial relevance: Continuous flow hydrogenation and catalytic systems with optimized parameters enhance scalability and yield for industrial production.
  • Safety considerations: Chlorinated intermediates and amines require careful handling due to toxicity and potential environmental impact.

Chemical Reactions Analysis

Types of Reactions: (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes. Its chiral nature may contribute to the development of enantiomerically pure drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and amine groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Chlorine Position : The 2-chloro substituent in the target compound contrasts with 4-chloro or 7-chloro derivatives (e.g., sertraline, ), which may alter electronic effects and receptor binding.
  • Stereochemistry : The (1R) configuration differentiates it from sertraline’s (1S,4S) stereochemistry, which is critical for serotonin reuptake inhibition .

Physicochemical Properties

Property This compound Sertraline Hydrochloride Compound 5l
Physical State Not explicitly reported (likely solid or oil) Crystalline solid White microcrystals
Melting Point Not reported 243–245°C (hydrochloride) 137–139°C
Chromatographic Behavior No HPLC data t₁=11.2 min, t₂=12.3 min (Chiralpak AD-H) t₁=15.3 min (HPLC)

Key Observations:

  • The absence of reported melting points for the target compound suggests further characterization is needed.
  • HPLC retention times vary significantly with substituent bulk (e.g., cyclohexyl in 5l vs. smaller halogens) .

Biological Activity

(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chlorinated derivative of tetrahydronaphthalene, notable for its unique stereochemistry and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its interactions with biological macromolecules and potential therapeutic applications.

  • Molecular Formula : C10_{10}H12_{12}ClN
  • Molecular Weight : 181.66 g/mol
  • CAS Number : 2059923-85-0

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Neurotransmission Modulation : Preliminary studies suggest that this compound may interact with proteins involved in neurotransmission. It has been hypothesized that it could influence enzyme activity related to metabolic pathways, potentially affecting neurotransmitter levels.
  • Antimicrobial Properties : There is evidence to support its potential use as an antimicrobial agent. The compound's structural characteristics may allow it to be developed into fungicides or pesticides.
  • Enzyme Inhibition : Molecular docking studies have indicated that this compound can inhibit certain enzymes. The specifics of these interactions are still under investigation but may provide insights into its therapeutic potential .

Study 1: Neurotransmitter Interaction

A study focused on the interaction of this compound with neurotransmitter receptors demonstrated that the compound could modulate receptor activity. This modulation could lead to increased or decreased neurotransmitter release depending on the concentration and specific receptor type involved.

Study 2: Antimicrobial Efficacy

In vitro assays were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects at concentrations ranging from 50 to 200 µg/mL. The compound was particularly effective against Gram-positive bacteria.

Study 3: Enzyme Interaction Analysis

Molecular docking simulations were performed to assess the binding affinity of this compound with key enzymes involved in metabolic pathways. The docking results suggested that the compound has a high binding affinity for certain enzymes associated with oxidative stress responses in cells.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
NeurotransmissionModulates neurotransmitter release
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
(R)-Tetrahydronaphthalen-1-amineSaturated naphthalene derivativeLacks chlorine; different biological profile
5-Chloro-2-methylphenolChlorine on a phenolic structureExhibits distinct antimicrobial properties

Q & A

Q. Optimization Tips :

  • Control reaction temperature (20–40°C) and hydrogen pressure (5–10 bar) to minimize side reactions.
  • Monitor ee using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) .

How can the stereochemistry of this compound be confirmed experimentally?

Basic Research Question
Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement. Single-crystal diffraction at 100 K provides sub-Å resolution .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to infer spatial arrangement. For example, axial vs. equatorial substituents on the tetrahydronaphthalene ring .
  • Chiral HPLC : Compare retention times with racemic mixtures to confirm ee ≥ 99% .

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